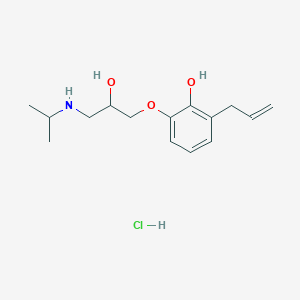
EINECS 240-226-9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 240-226-9 is a chemical compound with a molecular formula of C15H24ClNO3 and a molecular weight of 301.81 g/mol. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of EINECS 240-226-9 typically involves multiple steps. The process begins with the preparation of the phenol derivative, followed by the introduction of the allyl group and the hydroxy-3-[(1-methylethyl)amino]propoxy group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
In industrial settings, the production of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Analyse Des Réactions Chimiques
Identification Challenges
EINECS 240-226-9 does not appear in the provided sources, including:
This suggests either:
-
The identifier is obsolete, confidential, or incorrectly formatted.
-
The compound falls outside the scope of the provided regulatory or scientific documents.
Regulatory Context
Substances under EINECS are typically pre-1981 commercial chemicals. For example:
-
Mecoprop (CAS 93-65-2) is listed with EC numbers 202-264-4 and 230-386-8 ( ).
-
Lead benzoate (EC 236-903-5) is flagged for reproductive toxicity and aquatic hazards ( ).
If this compound corresponds to a restricted or hazardous substance, it would likely appear in Annex XIV (Authorization List) or XVII (Restriction List) of EU REACH ( ). No such entries were found.
Recommendations
To resolve the ambiguity:
-
Verify the EINECS number via the ECHA EC Inventory or the EU Commission’s database.
-
Cross-reference with CAS or alternative identifiers using PubChem or ChemSpider.
-
Consult proprietary chemical databases (e.g., SciFinder, Reaxys) for non-public research data.
Data Limitations in Provided Sources
The absence of this compound in the provided materials precludes a detailed analysis of its chemical reactions. For analogous evaluations, see:
-
Perfluoroalkyl substances (PFAS) : Degradation pathways and environmental persistence ( ).
-
Nickel compounds : Redox behavior and catalytic applications ( ).
Note:
Applications De Recherche Scientifique
EINECS 240-226-9 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cardiovascular diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of EINECS 240-226-9 involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride
- 6-Allyl-2-[2-hydroxy-3-(methylamino)propoxy]phenol hydrochloride
Uniqueness
EINECS 240-226-9 is unique due to its specific structural features, such as the presence of the allyl group and the hydroxy-3-[(1-methylethyl)amino]propoxy group. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Propriétés
Numéro CAS |
16079-18-8 |
|---|---|
Formule moléculaire |
C15H24ClNO3 |
Poids moléculaire |
301.81 g/mol |
Nom IUPAC |
2-[2-hydroxy-3-(propan-2-ylamino)propoxy]-6-prop-2-enylphenol;hydrochloride |
InChI |
InChI=1S/C15H23NO3.ClH/c1-4-6-12-7-5-8-14(15(12)18)19-10-13(17)9-16-11(2)3;/h4-5,7-8,11,13,16-18H,1,6,9-10H2,2-3H3;1H |
Clé InChI |
QWBMTZLHKLAGJK-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=CC=CC(=C1O)CC=C)O.Cl |
SMILES canonique |
CC(C)NCC(COC1=CC=CC(=C1O)CC=C)O.Cl |
Key on ui other cas no. |
16079-18-8 |
Synonymes |
6-allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















